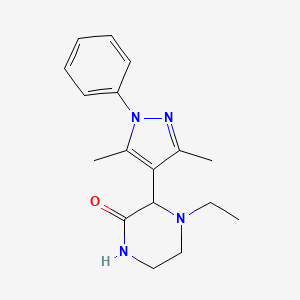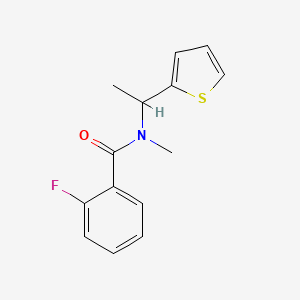![molecular formula C12H17BrN2O B7491160 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea](/img/structure/B7491160.png)
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea is an organic compound that features a urea moiety substituted with a 4-bromophenyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetonitrile with isopropylamine, followed by the addition of a urea derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but differs in the functional group attached to the ethyl chain.
1-(4-Bromophenyl)ethylamine: Similar structure but contains an amine group instead of a urea moiety.
4-Bromophenylacetonitrile: Precursor in the synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a urea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group further enhances its hydrophobic interactions and stability.
Eigenschaften
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)14-12(16)15-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKUZMBDVGQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
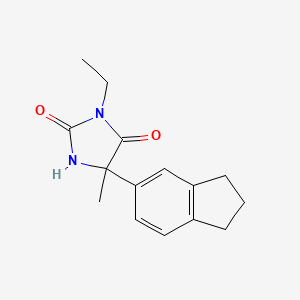
![9-Methyl-2-[(2-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491096.png)
![[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7491099.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7491100.png)
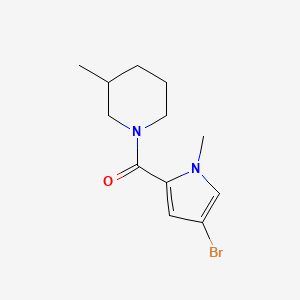
![2-[(3,4-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491116.png)
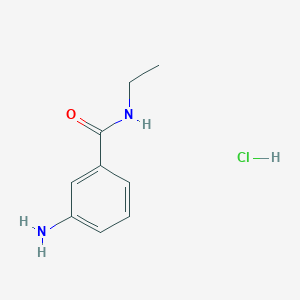
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7491136.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7491142.png)
![N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B7491146.png)
![4-Imidazo[2,1-b][1,3]thiazol-6-ylphenol;hydrobromide](/img/structure/B7491151.png)
![1-[1-(2-Methylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7491152.png)
